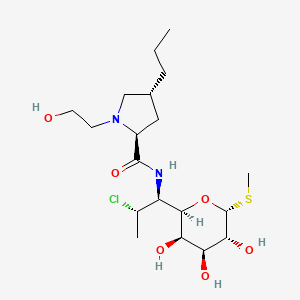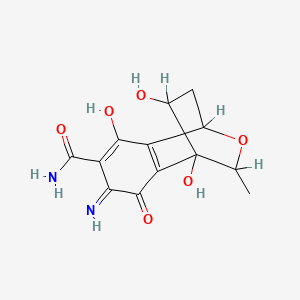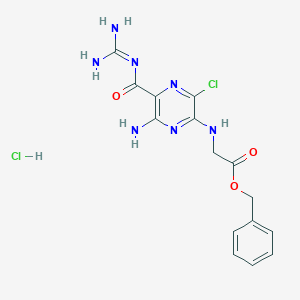
N-(4-ethoxyphenyl)-8-methoxy-2-(piperidine-1-carbonyl)quinolin-4-amine
Descripción general
Descripción
UTA1inh-A1 is a novel kidney urea transporter UT-A1 inhibitor.
Aplicaciones Científicas De Investigación
Synthesis and Characterization
Synthesis Processes : N-(4-ethoxyphenyl)-8-methoxy-2-(piperidine-1-carbonyl)quinolin-4-amine and related compounds are synthesized through various chemical processes. For example, Han et al. (2014) discussed the synthesis of related compounds using condensation and cyclization methods involving components like piperidine and quinoline derivatives (Han, Du, Chen, & Zhao, 2014).
Characterization Techniques : The structures of these compounds are characterized using techniques such as elemental analysis, infrared (IR) spectroscopy, mass spectrometry (MS), and nuclear magnetic resonance (NMR) (Han et al., 2014).
Coordination Chemistry and Crystal Structure
Metal Complex Formation : Bortoluzzi et al. (2011) explored the coordination chemistry involving quinoline-imine compounds, showing the formation of new complexes with metals like platinum and palladium, which is relevant for developing new materials and catalysts (Bortoluzzi, Paolucci, Pitteri, Zennaro, & Bertolasi, 2011).
Crystal Structure Analysis : The structural analysis of salts and co-crystals involving quinoline derivatives is an area of interest, as seen in the work of Kalita and Baruah (2010), which discusses different spatial orientations of amide derivatives in coordination with anions (Kalita & Baruah, 2010).
Biological and Pharmacological Potential
Antiproliferative Activities : Tseng et al. (2010) synthesized certain indeno[1,2-c]quinoline derivatives and evaluated their antiproliferative activities, revealing potential applications in cancer research (Tseng et al., 2010).
DNA Binding and Topoisomerase Inhibition : The same study by Tseng et al. also investigated the DNA binding affinity and inhibitory activities on topoisomerases, indicating the relevance of these compounds in studying DNA interactions and potential therapeutic applications (Tseng et al., 2010).
Antimicrobial Properties : Holla et al. (2006) synthesized novel pyrazolo[3,4-d]pyrimidine derivatives, which demonstrated potential as antimicrobial agents (Holla, Mahalinga, Karthikeyan, Akberali, & Shetty, 2006).
Other Relevant Studies
Photophysical Analyses : Bonacorso et al. (2018) reported on the synthesis of quinoline derivatives and their photophysical properties, which is significant for applications in material science and molecular electronics (Bonacorso et al., 2018).
Cinchonine and Quinine Analogues : Nandi (1940) conducted experiments related to the synthesis of compounds related to cinchonine and quinine, highlighting the historical context and development of quinoline-based compounds (Nandi, 1940).
Propiedades
IUPAC Name |
[4-(4-ethoxyanilino)-8-methoxyquinolin-2-yl]-piperidin-1-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3O3/c1-3-30-18-12-10-17(11-13-18)25-20-16-21(24(28)27-14-5-4-6-15-27)26-23-19(20)8-7-9-22(23)29-2/h7-13,16H,3-6,14-15H2,1-2H3,(H,25,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGRFWSAHPXCNDD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC2=CC(=NC3=C2C=CC=C3OC)C(=O)N4CCCCC4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-ethoxyphenyl)-8-methoxy-2-(piperidine-1-carbonyl)quinolin-4-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![4-(cyclohexylamino)-3-[(phenylmethyl)amino]-N-[2-(1-piperazinyl)ethyl]-benzenesulfonamide](/img/structure/B611532.png)

![(S)-4-(6-amino-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-N-(4-methoxy-2-methylphenyl)-3-methylpiperazine-1-carboxamide](/img/structure/B611541.png)


